molecular formula C12H11NO2S B8733883 2-Benzenesulfonyl-4-methylpyridine CAS No. 2732-35-6

2-Benzenesulfonyl-4-methylpyridine

Cat. No. B8733883
CAS RN: 2732-35-6
M. Wt: 233.29 g/mol
InChI Key: QAOSKLAIJDUUGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzenesulfonyl-4-methylpyridine is a useful research compound. Its molecular formula is C12H11NO2S and its molecular weight is 233.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Benzenesulfonyl-4-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzenesulfonyl-4-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

2732-35-6

Product Name

2-Benzenesulfonyl-4-methylpyridine

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

2-(benzenesulfonyl)-4-methylpyridine

InChI

InChI=1S/C12H11NO2S/c1-10-7-8-13-12(9-10)16(14,15)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

QAOSKLAIJDUUGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

First, 9.00 g (107 mmol) of senecialdehyde (3-methyl-2-butenal) and 8.35 g (50.0 mmol) of benzenesulfonyl cyanide were introduced to the same reaction vessel as in Example 1. Toluene (15 ml) as the solvent and butanol (1.5 ml) were added, and 0.30 g (4.85 mmol) boric acid were added. Then the mixture was heated under reflux for 3 hours while agitating at an internal temperature of 119° C. in a nitrogen atmosphere, separating and removing water that was produced. After this solution was cooled to room temperature, the low-boiling components, such as solvent, etc., were removed under reduced pressure and the resulting concentrate was cooled in an ice bath to precipitate crystals. The crystals were filtered with a glass filter and washed with 10 ml of toluene that had been cooled to 5° C. or lower. Then the crystals were dried for 2 hours in vacuo to give 8.50 g of 2-benzenesulfonyl-4-methylpyridine with the following properties as colorless crystals (purity of 99%, yield of 72% based on benzenesulfonyl cyanide).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
8.35 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three

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